molecular formula C15H20N2O3 B5184485 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine

Cat. No. B5184485
M. Wt: 276.33 g/mol
InChI Key: WHYBMUHSHMSFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine, also known as DMNPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMNPB is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been used as a tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine acts as an agonist of nAChRs and can be used to activate these receptors in vitro and in vivo. In pharmacology, 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been studied for its potential use as a drug to treat nicotine addiction and cognitive disorders such as Alzheimer's disease. In medicinal chemistry, 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been used as a lead compound to develop new drugs that target nAChRs.

Mechanism of Action

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine acts as an agonist of nAChRs, which are ligand-gated ion channels that are widely expressed in the brain and peripheral nervous system. When 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine binds to nAChRs, it causes the channels to open and allow the influx of cations such as sodium and calcium. This leads to depolarization of the cell membrane and the release of neurotransmitters such as dopamine and acetylcholine. The activation of nAChRs by 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been shown to enhance cognitive function, improve memory, and reduce anxiety.
Biochemical and Physiological Effects:
2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine enhances the release of dopamine and acetylcholine in the brain, which are neurotransmitters that are involved in reward and cognitive function. 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has also been shown to increase the expression of nAChRs in the brain, which may lead to long-term changes in synaptic plasticity. In vivo studies have shown that 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine improves cognitive function in animal models of Alzheimer's disease and reduces anxiety in animal models of stress.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine has several advantages for lab experiments, including its high potency and selectivity for nAChRs. 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine can be used to activate nAChRs in vitro and in vivo, which allows for the study of the function of these receptors in different contexts. However, 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine also has some limitations, including its potential toxicity and the need for careful dosing in animal experiments.

Future Directions

There are several future directions for the study of 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine. One direction is the development of new drugs that target nAChRs based on the structure of 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine. Another direction is the study of the long-term effects of 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine on synaptic plasticity and cognitive function. Additionally, the use of 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine as a tool to study the function of nAChRs in different brain regions and cell types could lead to a better understanding of the role of these receptors in normal and pathological conditions.

Synthesis Methods

2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine can be synthesized using different methods, including the condensation reaction of 4-methyl-3-nitrobenzoyl chloride with 2,6-dimethylpiperidine in the presence of a base such as triethylamine. Another method involves the reaction of 2,6-dimethylpiperidine with 4-methyl-3-nitrobenzoyl hydrazine in the presence of acetic acid. The synthesized 2,6-dimethyl-1-(4-methyl-3-nitrobenzoyl)piperidine can be purified using column chromatography or recrystallization.

properties

IUPAC Name

(2,6-dimethylpiperidin-1-yl)-(4-methyl-3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10-7-8-13(9-14(10)17(19)20)15(18)16-11(2)5-4-6-12(16)3/h7-9,11-12H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYBMUHSHMSFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dimethylpiperidin-1-yl)(4-methyl-3-nitrophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.